2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate
Description
2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate is a tartrate salt derived from the free base 2-(1-piperidinomethyl)-4-(p-methylphenoxy)furan. The compound features a furan ring substituted at the 2-position with a piperidinomethyl group and at the 4-position with a p-methylphenoxy moiety. The tartrate counterion enhances solubility and bioavailability, a common strategy in pharmaceutical chemistry for optimizing pharmacokinetics .
Properties
CAS No. |
101833-20-9 |
|---|---|
Molecular Formula |
C21H27NO8 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-[[4-(4-methylphenoxy)furan-2-yl]methyl]piperidine |
InChI |
InChI=1S/C17H21NO2.C4H6O6/c1-14-5-7-15(8-6-14)20-17-11-16(19-13-17)12-18-9-3-2-4-10-18;5-1(3(7)8)2(6)4(9)10/h5-8,11,13H,2-4,9-10,12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
FVNUIRPBIMUPHX-LREBCSMRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=COC(=C2)CN3CCCCC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=COC(=C2)CN3CCCCC3.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the piperidinomethyl group and the p-methylphenoxy group. Common reagents used in these reactions include furan, piperidine, and p-methylphenol. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan and Thiophene Derivatives
highlights bisamidino compounds derived from 2-furancarbonitrile and 2-thiophenecarbonitrile. These compounds share structural similarities with 2-(1-piperidinomethyl)-4-(p-methylphenoxy)furan tartrate, particularly in their heterocyclic cores. For example:
- 2-[4-(6-Cyanobenzothiazol-2-yl)phenyl]-5-furancarbonitrile (2a): This derivative demonstrates the utility of furan as a central scaffold for functionalization. However, unlike 2-(1-piperidinomethyl)-4-(p-methylphenoxy)furan tartrate, it lacks the piperidinomethyl substituent and instead incorporates a benzothiazole group, which may alter receptor binding or metabolic stability .
- Thiophene analogs (e.g., 2b) : Thiophene-based compounds exhibit distinct electronic properties compared to furan derivatives due to sulfur’s larger atomic radius and polarizability. This difference can influence pharmacokinetic parameters such as lipophilicity and membrane permeability .
Key Data Table 1: Structural and Functional Comparison
Tartrate Salts of Pharmacologically Active Compounds
Tartrate salts are widely used to improve drug delivery. Notable analogs include:
- Lasofoxifene Tartrate () : A selective estrogen receptor modulator (SERM) with a naphthol core. While structurally distinct, its tartrate salt formulation shares the goal of enhancing aqueous solubility, a critical factor for oral bioavailability .
- Tolterodine Tartrate () : A muscarinic receptor antagonist used for overactive bladder. Its tartrate salt exemplifies the role of counterions in balancing potency and tolerability .
Key Data Table 2: Tartrate Salt Comparisons
Bioactive Furan Derivatives with Antifungal/Anticancer Properties
describes thiazolyl hydrazone derivatives containing furan moieties, such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole. These compounds exhibit potent anticandidal activity (MIC = 250 µg/mL) and anticancer effects (IC50 = 125 µg/mL against MCF-7 cells).
Conformationally Restricted Analogues ()
Dihydrobenzofuran derivatives, such as 4-(2-aminoethyl)-6,7-dimethoxy-2,3-dihydrobenzofuran hydrochloride (8), were designed as rigid analogs of mescaline. These compounds exhibit reduced efficacy at 5-HT2A receptors compared to their flexible counterparts, emphasizing the importance of conformational mobility in receptor activation. For 2-(1-piperidinomethyl)-4-(p-methylphenoxy)furan tartrate, the piperidinomethyl group may impose steric or electronic constraints that modulate its pharmacological profile relative to simpler furan derivatives .
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